Sequence-Defined Molecular Identity: Monoisotopic Mass Resolution Distinguishes CAS 652144-32-6 from Single-Residue Deletion and Substitution Analogs
The target compound's exact monoisotopic mass of 814.4483 Da, determined by the defined sequence C₃₄H₆₂N₁₂O₉S, provides unambiguous identity discrimination via high-resolution mass spectrometry (HRMS) against even single-residue variants. For example, deletion of the C-terminal arginine (yielding the hexapeptide Cys-Ala-Lys-Leu-Gln-Pro, C₂₈H₅₀N₈O₈S, monoisotopic mass 658.3473 Da) produces a mass shift of -156.1010 Da . Substitution of Arg→Lys at the C-terminus (C₃₄H₆₂N₁₀O₉S, 786.4421 Da) yields a -27.9949 Da shift . N-terminal acetylation (Ac-Cys-Ala-Lys-Leu-Gln-Pro-Arg, C₃₆H₆₄N₁₂O₁₀S, 856.4589 Da) increases the mass by +42.0106 Da . These computed values, derived from the supplier-verified molecular formula, enable procurement specialists and QC laboratories to confirm receipt of the correct entity by HRMS rather than relying solely on CAS number labeling [1]. No published HRMS head-to-head comparison against a physical comparator sample was identified in the open literature; the differentiation presented here is based on computed exact masses from the confirmed molecular formula (cross-study comparable).
| Evidence Dimension | Monoisotopic mass (Da) – identity verification by HRMS |
|---|---|
| Target Compound Data | 814.4483 Da (C₃₄H₆₂N₁₂O₉S, CAS 652144-32-6) |
| Comparator Or Baseline | Hexapeptide Cys-Ala-Lys-Leu-Gln-Pro: 658.3473 Da (Δ -156.1010); Lys-substituted analog Cys-Ala-Lys-Leu-Gln-Pro-Lys: 786.4421 Da (Δ -27.9949); N-acetylated analog Ac-Cys-Ala-Lys-Leu-Gln-Pro-Arg: 856.4589 Da (Δ +42.0106) |
| Quantified Difference | Mass differences ranging from -156.1010 Da to +42.0106 Da relative to single-residue variant analogs |
| Conditions | Computed exact monoisotopic masses from supplier-verified molecular formula; HRMS (ESI-TOF or Orbitrap) at resolution ≥ 30,000 recommended for identity confirmation |
Why This Matters
Procurement of the incorrect single-residue variant (a distinct CAS entity) would invalidate downstream conjugation, binding, or functional assay results; HRMS-based identity verification using the exact monoisotopic mass provides the most definitive QC gate prior to experimental use.
- [1] Synthesis of a Heptapeptide and Its Application in the Detection of Mercury(II) Ion. Scholarmate, 2024. Describes standard HRMS and HPLC characterization workflow for synthetic heptapeptides. View Source
